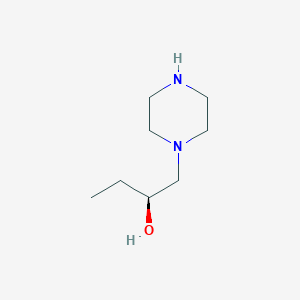

(2S)-1-(piperazin-1-yl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-piperazin-1-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKAHRMNXZOAS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 1 Piperazin 1 Yl Butan 2 Ol and Its Precursors

Enantioselective Synthesis Strategies for the Chiral Butanol Moiety

The synthesis of the (2S)-1-(piperazin-1-yl)butan-2-ol molecule hinges on the effective creation of its chiral butanol fragment with the correct (S)-configuration at the C2 position. Various advanced asymmetric synthesis techniques are employed to achieve this, including asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Hydrogenation Routes to (S)-Butan-2-ol Derivatives

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. In the context of synthesizing (S)-butan-2-ol derivatives, this typically involves the reduction of a corresponding butanone precursor using a transition-metal catalyst complexed with a chiral ligand.

Ruthenium, rhodium, and iridium-based catalysts are prominent in this field. researchgate.netnih.gov For instance, iridium catalysts featuring chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones to furnish chiral 1,2-amino alcohols with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.netthieme-connect.com Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been successfully applied to the synthesis of various 1,2-amino alcohol-containing drug molecules, achieving high yields and enantioselectivities greater than 99% ee. nih.gov

The choice of solvent and base can significantly influence the catalyst's activity and selectivity. mdpi.com Studies have shown that solvents like ethanol (B145695) and n-butanol can be optimal for achieving high enantioselectivity in the hydrogenation of acetophenone (B1666503) derivatives, a common model for ketone reduction. mdpi.com The development of catalysts that function effectively under mild conditions, such as room temperature and atmospheric pressure, further enhances the practicality of these methods. researchgate.net

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir-(R)-SpiroPAP | α-Amino ketones | Chiral 1,2-amino alcohols | Up to 99.9% | thieme-connect.com |

| Ru-TsDPEN | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% | nih.gov |

| Rh-(S,S)-MeBPE | Alkenyl alcohols | Chiral tertiary alcohols | Excellent | diva-portal.org |

| Ir-N,P Ligands | Prochiral ketones | Chiral secondary alcohols | Up to 99% | nih.gov |

Chiral Auxiliary-Mediated Approaches to (2S)-Configuration

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical transformation with high diastereoselectivity. numberanalytics.comwikipedia.orgwordpress.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For the synthesis of molecules with a (2S)-butanol configuration, a common strategy involves attaching a chiral auxiliary to a precursor molecule. For example, chiral oxazolidinones, pioneered by David Evans, can be used to direct the alkylation of an attached acyl group. wordpress.com Another approach involves the use of chiral auxiliaries like pseudoephedrine in reactions with arylglyoxals to produce chiral 1,2-amino alcohols with high yield and selectivity. nih.gov Similarly, trans-2-phenyl-1-cyclohexanol (B1200244) has been employed as a chiral auxiliary in ene reactions of glyoxylic acid esters to set the stereochemistry of a hydroxyl group. wikipedia.org

A proline-mediated, asymmetric three-component Mannich reaction provides a pathway to α-substituted β-amino secondary alcohols. tohoku.ac.jp This method generates a β-amino aldehyde which can then be reacted with an organometallic reagent, such as a methyl Grignard, to form a 4-amino-butan-2-ol derivative. tohoku.ac.jp The diastereoselectivity of this addition can often be controlled by the choice of reagent and reaction conditions. tohoku.ac.jp

| Chiral Auxiliary | Reaction Type | Precursor | Product Moiety | Diastereomeric Ratio (d.r.) / ee | Reference |

| Pseudoephedrine | Aldol-type reaction | Arylglyoxals | 1,2-Amino alcohol | High | nih.gov |

| Proline | Mannich reaction | Aldehydes | β-Amino aldehyde | - | tohoku.ac.jp |

| trans-2-Phenyl-1-cyclohexanol | Ene reaction | Glyoxylate ester | Hydroxy ester | 10:1 d.r. | wikipedia.org |

| BINOL | Alkylation | Glycine derivatives | α-Amino acid | 69-86% de | wikipedia.org |

Biocatalytic Pathways for Enantiomerically Pure Precursors

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiomerically pure compounds. Enzymes, such as dehydrogenases and lipases, can operate under mild conditions and exhibit exquisite stereoselectivity.

Amine dehydrogenases (AmDHs) are particularly relevant for synthesizing chiral amino alcohols. Engineered AmDHs have been used for the asymmetric reductive amination of α-hydroxy ketones. For instance, an AmDH derived from Sporosarcina psychrophila (SpAmDH) catalyzed the conversion of 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol with over 99% selectivity. nih.gov Further engineering of this enzyme has led to improved conversion rates at higher substrate concentrations. nih.gov Other studies have utilized native AmDHs for the synthesis of small chiral amines and amino alcohols, achieving high enantioselectivities for compounds like (S)-3-aminobutan-1-ol (99.5% ee) and (3S)-3-aminobutan-2-ol (99.4% ee). whiterose.ac.ukwhiterose.ac.uk Continuous flow processes using co-immobilized AmDH and a cofactor-regenerating enzyme like glucose dehydrogenase have been developed to produce (S)-2-aminobutan-1-ol with up to 99% conversion and 99% ee. nih.gov

Alcohol dehydrogenases (ADHs) are also used for the enantioselective reduction of ketones. The synthesis of (S)-butan-2-ol from butan-2-one has been achieved using ADHs, with some processes yielding enantioselectivities as high as 94% ee using whole cells of Geotrichum candidum. google.com Lipases are another class of enzymes used in kinetic resolutions, where one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the two enantiomers. mdpi.comresearchgate.net

| Enzyme Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) / Conversion | Reference |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxybutan-2-one | (S)-2-aminobutan-1-ol | >99% ee, >99% conversion | nih.govnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 4-Hydroxybutan-2-one | (S)-3-Aminobutan-1-ol | 99.5% ee | whiterose.ac.ukwhiterose.ac.uk |

| Alcohol Dehydrogenase (ADH) | Reduction | Butan-2-one | (S)-Butan-2-ol | 94% ee | google.com |

| Lipase PS | Kinetic Resolution (Acetylation) | Racemic 4-substituted butan-2-ol derivatives | Enantioenriched alcohol and acetate | High | mdpi.com |

Installation of the Piperazine (B1678402) Moiety via Optimized Amination Reactions

Once the chiral butanol core is synthesized, the final step involves attaching the piperazine ring. This is typically accomplished through nucleophilic substitution or reductive amination reactions.

Nucleophilic Substitution Reactions with Halogenated Butanol Intermediates

This classic method involves converting the primary alcohol of a chiral butanol precursor into a good leaving group, such as a halide (e.g., chloro, bromo) or a sulfonate ester (e.g., tosylate, mesylate). The piperazine ring then acts as a nucleophile, displacing the leaving group to form the C-N bond.

The reaction of a 4-halogenated butanol with a piperazine derivative is a direct approach. google.com For example, 1-(2,3-dichlorophenyl)piperazine (B491241) can be reacted with 4-chlorobutanol in the presence of a base like triethylamine (B128534) to yield the desired piperazine derivative. google.com The reaction conditions, including the choice of solvent (e.g., toluene, dichloromethane, tetrahydrofuran) and base (e.g., K₂CO₃, triethylamine), are optimized to ensure high yields and minimize side reactions. google.commdpi.com This strategy is widely used in the synthesis of various arylpiperazine-containing compounds. mdpi.com

Reductive Amination Strategies Utilizing Piperazine Derivatives

Reductive amination provides an alternative route for installing the piperazine moiety. This two-step, one-pot process involves the reaction of a precursor aldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

This method is extensively used in the synthesis of piperazine-containing pharmaceuticals. mdpi.com A typical procedure involves reacting an aldehyde with piperazine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.comnih.gov This reagent is selective for the reduction of iminium ions over the starting aldehyde. The synthesis of N-monoalkylated piperazines can also be achieved via catalytic amination of alcohols, where a catalyst facilitates the conversion of an alcohol to an aldehyde, which then undergoes reductive amination. researchgate.net This method is part of a broader set of strategies for creating functionalized piperazines. rsc.org

Microwave-Assisted and Flow Chemistry Approaches to N-Alkylation

Conventional methods for N-alkylation often require long reaction times and high temperatures, which can lead to side product formation and potential racemization. Microwave-assisted synthesis and flow chemistry have emerged as powerful alternatives to overcome these limitations.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times and increased product yields. anton-paar.com In the context of synthesizing this compound, the key step is the nucleophilic ring-opening of a chiral precursor, such as (S)-1,2-epoxybutane, with piperazine. Microwave heating can significantly accelerate this Sɴ2 reaction. Studies on the ring-opening of epoxides with less reactive aromatic amines have demonstrated the superiority of microwave irradiation, achieving high yields in minutes compared to hours under conventional heating. acs.orgnih.gov This catalyst-free approach is notable for its simplicity and efficiency. organic-chemistry.org The reaction between piperazine and (S)-1,2-epoxybutane under microwave conditions would be expected to proceed quickly and regioselectively, with the piperazine nitrogen attacking the less sterically hindered carbon of the epoxide, preserving the (S)-stereochemistry at the adjacent carbon.

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. dokumen.pub This methodology is particularly advantageous for scalability and safety. beilstein-journals.orgnih.gov For the N-alkylation of piperazine, a flow process could involve pumping a solution of piperazine and a chiral precursor like (S)-1,2-epoxybutane through a heated packed-bed reactor. The use of immobilized catalysts or reagents within the flow reactor can further streamline the process and simplify purification. beilstein-journals.org Flow chemistry has been successfully applied to various N-alkylation reactions, including those catalyzed by iridium and ruthenium complexes, demonstrating high efficiency and the ability to reduce reaction times significantly compared to batch processes. nih.govdtu.dknih.gov This approach provides a robust and reproducible method for the large-scale manufacture of piperazine derivatives.

Optimization of Reaction Conditions and Isolation Procedures

Fine-tuning reaction parameters and purification methods is critical for maximizing the yield and enantiomeric purity of this compound.

Solvent Effects on Reaction Yields and Stereoselectivity

The choice of solvent is crucial in the synthesis of chiral amino alcohols, as it can influence reaction rates, yields, and even stereoselectivity. The primary synthetic route involves the ring-opening of an epoxide, a reaction whose outcome is highly dependent on the solvent environment.

In acid-catalyzed ring-opening, the solvent can participate in the reaction (solvolysis), and the nucleophile attacks the more substituted carbon. libretexts.org However, for the synthesis of this compound from (S)-1,2-epoxybutane, a base-catalyzed or nucleophilic mechanism is desired to ensure attack at the less substituted carbon and maintain stereochemical integrity. In such Sɴ2 reactions, polar aprotic solvents are often preferred.

Research comparing different solvents for the microwave-assisted ring-opening of an epoxide with an amine showed that polar aprotic solvents like nitromethane (B149229) gave significantly better yields than protic solvents like ethanol. nih.gov This is attributed to the enhanced nucleophilicity of the amine in the aprotic medium. The use of water as a solvent has also been explored, as it can promote unique reactivity in epoxide-opening reactions, though solubility of the reactants can be a limiting factor. nih.govresearchgate.net

| Entry | Solvent | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 30 | 150 | 70 |

| 2 | Ethanol/Water (4:1) | 30 | 150 | 62 |

| 3 | Ethanol/Water (1:1) | 30 | 150 | 48 |

| 4 | Water | 30 | 150 | No Reaction |

| 5 | Nitromethane | 10 | 100 | 92 |

Catalyst Systems for Enhanced Reaction Efficiency

While the reaction between piperazine and an activated precursor can proceed without a catalyst, employing a catalytic system can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For the ring-opening of epoxides with amines, various catalysts have proven effective.

Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. A study on the reaction of epoxides with various nucleophiles under solvent-free conditions found that catalysts like zinc perchlorate (B79767) (Zn(ClO₄)₂) and lithium perchlorate (LiClO₄) were effective, affording high yields of the desired amino alcohol. beilstein-journals.org Other Lewis acids such as bismuth triflate (Bi(OTf)₃) have also been successfully employed. beilstein-journals.org

Transition-metal catalysts, particularly those based on palladium, iridium, and ruthenium, are well-established for N-alkylation reactions, often operating via a "borrowing hydrogen" mechanism when using alcohols as alkylating agents. dtu.dknih.govrsc.org In the context of synthesizing the target compound from piperazine and 1,2-butanediol, a Cp*Ir complex has been shown to be effective for the double N-alkylation of primary amines with diols to form piperazines under relatively mild conditions (110 °C). clockss.org

| Entry | Catalyst (10 mol%) | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Uncatalyzed | 2 | 100 | <5 |

| 2 | LiClO₄ | 2 | 100 | 56 |

| 3 | Zn(ClO₄)₂·6H₂O | 2 | 100 | 76 |

| 4 | In(OTf)₃ | 2 | 100 | 42 |

| 5 | Sc(OTf)₃ | 2 | 100 | 35 |

Chromatographic and Crystallization Techniques for Purification

The final and crucial step in the synthesis is the isolation and purification of this compound to achieve high chemical and enantiomeric purity. A combination of chromatographic and crystallization techniques is typically employed.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying amino alcohols from reaction mixtures, effectively removing unreacted starting materials and byproducts. acs.orgresearchgate.net For the separation of enantiomers, specialized chiral chromatography techniques are required. Chiral stationary phases (CSPs) are used in High-Performance Liquid Chromatography (HPLC) to resolve racemic mixtures of amino alcohols and amines. utwente.nlacs.org Gas chromatography (GC) on a chiral column, after appropriate derivatization of the amino alcohol, is another powerful analytical method to determine enantiomeric purity. researchgate.net

Crystallization: Crystallization is a highly effective method for purifying the final product and can often lead to significant enantiomeric enrichment. utwente.nl Chiral amino alcohols can sometimes be purified by direct crystallization from a suitable solvent system, which can be a more scalable and economical approach than preparative chromatography. acs.orgsrce.hr In some cases, diastereomeric salt formation with a chiral acid is used to separate enantiomers, followed by neutralization to recover the pure enantiomer. This technique relies on the different physical properties (e.g., solubility) of the resulting diastereomeric salts.

Chemical Reactivity and Derivatization Strategies of 2s 1 Piperazin 1 Yl Butan 2 Ol

Functional Group Transformations on the Butanol Hydroxyl Group

The secondary hydroxyl group in (2S)-1-(piperazin-1-yl)butan-2-ol is a primary site for various functional group transformations, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or facilitated by coupling agents. uakron.edu For instance, the reaction with a carboxylic acid in the presence of a dehydrating agent would yield an ester, introducing a new R-COO- group to the butanol backbone.

Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. google.com This method allows for the introduction of various alkyl or aryl groups, forming an ether linkage (-O-R). A patent describes the conversion of a similar alcohol to its potassium salt using potassium t-butoxide, which can then react with a compound containing a leaving group to form an ether. google.com

A summary of representative esterification and etherification reactions is presented in Table 1.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic Acid (or derivative) + Acid Catalyst | Ester (-O-CO-R) |

| Etherification | Strong Base + Alkyl Halide | Ether (-O-R) |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-1-(piperazin-1-yl)butan-2-one. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) and Swern oxidation conditions. nih.govacs.org These methods are known for their mild reaction conditions and high yields. For example, the use of DMP has been documented for the oxidation of a primary alcohol to an aldehyde, a similar transformation. nih.gov

Reduction: While the hydroxyl group is already in a reduced state, the concept of reduction can be applied to derivatives. For instance, if the hydroxyl group is first oxidized to a ketone, it can then be stereoselectively reduced back to an alcohol, potentially yielding a different stereoisomer. Furthermore, other functional groups introduced elsewhere in the molecule could be subject to reduction without affecting the hydroxyl group, depending on the choice of reducing agent. A related example involves the reduction of an alkene derivative to a diol using Pd(OH)2 and hydrogen gas. rsc.org

Formation of Urethane (B1682113) and Carbamate (B1207046) Derivatives

The hydroxyl group of this compound can react with isocyanates (R-N=C=O) to form urethane (carbamate) linkages. This reaction is typically efficient and does not require a catalyst. The resulting urethane derivatives introduce a carbamoyl (B1232498) group (-O-CO-NH-R) to the butanol moiety. The synthesis of various carbamate derivatives from different starting materials is a well-established field, highlighting the versatility of this functional group. nih.gov

Modifications of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and serve as key sites for a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atoms of the piperazine ring can be readily alkylated using alkyl halides or through reductive amination. nih.gov In a typical N-alkylation, the piperazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. Reductive amination involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding amine. nih.govnih.gov These reactions allow for the introduction of a wide range of alkyl and substituted alkyl groups onto the piperazine ring.

N-Acylation: N-acylation involves the reaction of the piperazine nitrogens with acylating agents such as acid chlorides or anhydrides. tandfonline.comnih.gov This reaction introduces an acyl group (-CO-R) to the nitrogen atom, forming an amide bond. This modification is useful for introducing a variety of functional groups and for modulating the electronic properties of the piperazine ring. For example, benzamides and sulfonamides of 1-benzhydryl-piperazine have been synthesized and studied. tandfonline.com

The following table summarizes common reagents for these modifications.

| Reaction Type | Reagents | Product Functional Group |

| N-Alkylation | Alkyl Halide or Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| N-Acylation | Acid Chloride or Anhydride | Amide (-N-CO-R) |

Synthesis of N-Substituted Piperazine Analogues

Building upon the N-alkylation and N-acylation strategies, a vast number of N-substituted piperazine analogues can be synthesized. The choice of the substituting group can significantly influence the biological activity and physicochemical properties of the resulting molecule. For instance, the introduction of aryl groups on the piperazine nitrogen is a common strategy in drug discovery. nih.govresearchgate.net The synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines has been accomplished through alkylation or arylation of the parent piperazine. researchgate.net

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both nucleophilic nitrogen and oxygen atoms, makes it an ideal precursor for the synthesis of fused and bicyclic heterocyclic systems. These reactions typically involve the sequential or concerted reaction of the piperazine nitrogens and the secondary alcohol with suitable bifunctional electrophiles.

One common strategy involves the initial functionalization of the more nucleophilic secondary amine of the piperazine ring, followed by an intramolecular cyclization involving the hydroxyl group. For instance, reaction with an α,β-unsaturated carbonyl compound can lead to a Michael addition, followed by an intramolecular condensation to form a new heterocyclic ring fused to the piperazine core.

Another approach is the use of dielectrophiles, such as 1,3-dihalopropanes or 2-haloacetyl halides, which can react with both the piperazine nitrogen and the butanol oxygen to form a new six or seven-membered ring. The regioselectivity of such reactions can often be controlled by the reaction conditions.

The synthesis of bicyclic piperazines from chiral amino alcohols has been demonstrated, providing a model for the potential cyclization reactions of this compound. nih.govacs.org For example, an intramolecular SN2 cyclization is a key step in the stereocontrolled synthesis of substituted bicyclic morpholine (B109124) and piperazine derivatives from substituted pyroglutaminols. acs.org This highlights the potential for the hydroxyl group of this compound to act as an internal nucleophile to displace a leaving group installed on the piperazine ring, leading to the formation of a bicyclic system.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic structures from simple precursors. acs.orgbeilstein-journals.orgnih.gov An Ugi reaction, for example, could potentially be employed to introduce a new substituent onto the piperazine nitrogen, which could then participate in a post-condensation cyclization with the hydroxyl group to generate a fused piperazinone derivative. beilstein-journals.org The diastereoselectivity of such MCRs is often high, allowing for the controlled synthesis of complex chiral molecules. acs.orgacs.orgresearchgate.net

Table 1: Hypothetical Reactions for the Incorporation of this compound into Heterocyclic Systems

| Reagent | Reaction Type | Potential Heterocyclic Product |

| Acryloyl chloride | Michael addition followed by intramolecular amidation | Piperazino-pyrimidinone derivative |

| 1,3-Dibromopropane | Sequential N- and O-alkylation | 1,4-Oxazepino[4,3-a]piperazine derivative |

| Chloroacetyl chloride | N-acylation followed by intramolecular O-alkylation | Piperazino-morpholinone derivative |

| Isocyanide, aldehyde, carboxylic acid | Ugi multicomponent reaction followed by cyclization | Fused piperazinone derivative |

Stereochemical Integrity During Derivatization Reactions

A critical aspect of the derivatization of this compound is the maintenance of the stereochemical integrity of the chiral center at the C2 position. The (2S)-configuration is a key determinant of the molecule's three-dimensional structure and, consequently, its biological activity in many applications.

Potential for Racemization or Epimerization Under Reaction Conditions

Despite the general stability of the chiral center, certain reaction conditions can lead to racemization or epimerization, resulting in a loss of stereochemical purity.

One major concern is the lability of the α-hydrogen to a carbonyl group. rsc.org If the secondary alcohol of this compound is oxidized to a ketone, the resulting α-proton at the chiral center becomes acidic. In the presence of a base, this proton can be abstracted to form an enolate intermediate, which is planar and achiral. Subsequent protonation of the enolate can occur from either face, leading to a racemic mixture of the (S) and (R) enantiomers.

Similarly, reactions that proceed through a radical intermediate at the chiral center can also lead to racemization. researchgate.net The planar nature of radical intermediates allows for the loss of the defined stereochemistry.

Acidic conditions can also pose a risk of epimerization, particularly if the reaction proceeds through a carbocation intermediate or involves reversible ring-opening and closing mechanisms. acs.org While the secondary carbocation that would be formed from the butanol chain is relatively unstable, harsh acidic conditions and elevated temperatures should be avoided if stereochemical purity is critical. The presence of a carbonyl group adjacent to a chiral center can increase its susceptibility to racemization under reaction conditions. google.com

In the synthesis of piperazine derivatives, racemization has been observed during reductive amination reactions, highlighting the importance of carefully selecting reaction conditions to maintain stereochemical integrity. nih.gov The choice of solvent, temperature, and catalyst can all influence the stereochemical outcome of a reaction.

Therefore, when planning the derivatization of this compound, it is crucial to choose reagents and conditions that are known to be mild and stereochemically conservative. The stereochemical purity of the products should always be verified using appropriate analytical techniques, such as chiral chromatography or polarimetry.

Molecular Interaction Profiling and Target Engagement Studies in Vitro and Biophysical

Enzyme Inhibition Kinetics and Mechanism of Action (Cell-Free Systems)

Besides receptors, piperazine-containing compounds can also interact with enzymes. In vitro enzyme assays are performed in cell-free systems to characterize these interactions and determine the mechanism of inhibition.

Enzyme kinetic studies are performed to determine the mode of inhibition, which can be competitive, non-competitive, or mixed-type. mdpi.com This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of lines generated in the presence of different inhibitor concentrations reveals the inhibition mechanism. dergipark.org.tr

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not affect Vmax (maximal velocity).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. dergipark.org.tr

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting both Km and Vmax. mdpi.com

Studies have shown that some piperazine (B1678402) derivatives can inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netresearchgate.net

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki). ucl.ac.uk The Ki represents the concentration of inhibitor required to produce half-maximal inhibition and is a true measure of the inhibitor's affinity for the enzyme. ucl.ac.uksigmaaldrich.com While the IC50 value is experimentally determined, the Ki is a more fundamental constant that is independent of the substrate concentration used in the assay. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: sigmaaldrich.com

Ki = IC50 / (1 + ([S]/Km))

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Table 3: Illustrative Enzyme Inhibition Data for a Piperazine Derivative Note: This data is representative of compounds structurally related to (2S)-1-(piperazin-1-yl)butan-2-ol and is for illustrative purposes.

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| CYP2D6 | 5.2 | 2.8 | Competitive |

| Acetylcholinesterase | 10.8 | 7.5 | Mixed-type |

Studies on Molecular Recognition and Ligand Efficiency

The comprehensive analysis of a compound's interaction with biological targets is fundamental to understanding its potential therapeutic effects and mechanism of action. For this compound, detailed studies on molecular recognition and ligand efficiency are crucial for elucidating its pharmacological profile. This involves assessing its key structural features for target binding and characterizing the physical nature of these interactions.

Assessment of Pharmacophore Features

A pharmacophore model identifies the essential three-dimensional arrangement of a molecule's features responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. An assessment of the pharmacophore features of this compound would provide insights into its potential binding modes with various protein targets.

A thorough review of scientific literature and chemical databases reveals a lack of specific studies that have defined a pharmacophore model for this compound. Research has been conducted on broader classes of piperazine derivatives, identifying key pharmacophoric elements for activities at targets such as dopamine (B1211576) and serotonin (B10506) receptors. However, direct experimental or computational modeling to determine the specific pharmacophore of this compound has not been published.

Such a study would typically involve computational methods like conformational analysis and 3D-QSAR (Quantitative Structure-Activity Relationship) to identify the key molecular features contributing to its biological activity.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature ID | Feature Type | Potential Interacting Group | Status |

| HBA1 | Hydrogen Bond Acceptor | Piperazine Nitrogen (N1) | No Data Available |

| HBD1 | Hydrogen Bond Donor | Piperazine Nitrogen (N4-H) | No Data Available |

| HBD2 | Hydrogen Bond Donor | Hydroxyl Group (-OH) | No Data Available |

| HBA2 | Hydrogen Bond Acceptor | Hydroxyl Group (-OH) | No Data Available |

| HYD1 | Hydrophobic Feature | Butyl Chain | No Data Available |

| POS1 | Positive Ionizable | Piperazine Nitrogen (N4) at physiological pH | No Data Available |

Biophysical Characterization of Protein-Ligand Interactions

Biophysical techniques are employed to directly measure the binding affinity, kinetics, and thermodynamics of a ligand's interaction with its protein target. These methods provide quantitative data that is essential for understanding the potency and specificity of a compound.

Specific biophysical studies characterizing the interaction of this compound with any protein target are not currently available in the published scientific literature. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy would be required to determine its binding constants (Kd), association (kon) and dissociation (koff) rates, and the thermodynamic drivers of binding (enthalpy and entropy). Without such experimental data, the precise nature of its protein-ligand interactions remains uncharacterized.

Future research utilizing these biophysical methods would be necessary to identify specific protein targets and to quantify the binding characteristics of this compound, thereby establishing a foundation for its mechanism of action and potential therapeutic applications.

Table 2: Biophysical Interaction Profile for this compound

| Target Protein | Method | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| Not Determined | N/A | No Data Available | No Data Available | No Data Available |

Computational Chemistry and Advanced Molecular Modeling of 2s 1 Piperazin 1 Yl Butan 2 Ol and Its Analogues

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating the structural basis of ligand-protein interactions.

For (2S)-1-(piperazin-1-yl)butan-2-ol, potential protein targets could include G-protein coupled receptors (GPCRs) or enzymes where piperazine-containing molecules have shown activity, such as dopamine (B1211576) receptors or acetylcholinesterase. nih.govnih.gov In a molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand, this compound, is then placed in the binding site of the protein, and a scoring function is used to evaluate the binding affinity of different poses.

The results of a docking study provide a predicted binding mode, which details the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. The scoring function provides an estimate of the binding energy, which can be used to rank different ligands or different binding poses of the same ligand. tandfonline.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Asp110, Ser198 |

| Hydrophobic Interaction | Phe288, Trp84 |

| Ionic Interaction | Asp110 (with protonated piperazine) |

Note: The data in this table is for illustrative purposes and would depend on the specific protein target used in the docking study.

Molecular docking is a cornerstone of structure-based virtual screening. In this approach, a large library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinities. This allows for the rapid identification of potential hit compounds from vast chemical libraries.

In the absence of a known 3D structure for a target protein, ligand-based virtual screening can be employed. This method uses the chemical structure of known active compounds, such as other bioactive piperazine (B1678402) derivatives, to identify new compounds with similar properties. Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are responsible for biological activity. This pharmacophore model can then be used to search for other molecules that fit these spatial and chemical requirements.

Refinement of Docking Poses through Molecular Mechanics and QM/MM Approaches

Following initial molecular docking studies that predict the binding orientation of a ligand within a protein's active site, further refinement is crucial for a more accurate representation of the interaction. Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are instrumental in this refinement process for this compound and its analogues.

Molecular Mechanics (MM) methods utilize classical physics principles to calculate the potential energy of a system. Force fields, such as AMBER or CHARMM, are employed to describe the interactions between atoms. For this compound, MM-based energy minimization of the docked pose can correct for steric clashes and optimize the geometry of the ligand-receptor complex. This process allows for the fine-tuning of bond lengths, angles, and dihedrals, resulting in a more energetically favorable and physically plausible binding mode.

For a more rigorous analysis, especially when electronic effects like charge transfer or polarization are significant in the binding interaction, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the core of the binding site, including the ligand and key interacting residues, is treated with a higher level of theory (QM), while the surrounding protein and solvent are treated with the more computationally efficient MM force fields. This hybrid method provides a more accurate description of the electronic structure and energetics of the most critical interactions, such as hydrogen bonds involving the hydroxyl and piperazine groups of this compound. The application of QM/MM is particularly valuable for understanding the subtle differences in binding that may arise from stereochemistry, as is the case with the (S)-enantiomer of this compound.

Recent advancements in computational tools have enabled the use of methods like PoseBusters, which can assess the physical plausibility of docked poses, further enhancing the reliability of these refinement techniques. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and identify key structural features that influence their therapeutic effects.

For analogues of this compound, both 2D and 3D QSAR models have been developed to understand their activity, for instance, as antidepressant agents or acetylcholinesterase inhibitors. nih.govnih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and electronic properties. For a series of aryl alkanol piperazine derivatives, 2D-QSAR models have been developed using methods like Genetic Function Approximation (GFA). nih.gov These models have shown high statistical significance, indicating their predictive power. nih.gov

3D-QSAR: These models consider the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govmdpi.com These techniques generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding the design of more potent analogues. For piperazine derivatives, 3D-QSAR models have often been found to be more robust than their 2D counterparts. nih.gov

Table 1: Comparison of Theoretical 2D and 3D QSAR Models for Piperazine Analogues

| QSAR Model Type | Methodologies | Key Advantages | Representative Statistical Values (from literature on analogues) |

| 2D-QSAR | Genetic Function Approximation (GFA), Multiple Linear Regression (MLR) | Computationally less intensive, easy to interpret descriptors. | r² > 0.924, q² > 0.870 nih.gov |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) | Provides 3D visualization of structure-activity relationships, higher predictive power. | r² = 0.947 (training set), r²pred = 0.816 (test set) nih.gov |

Through QSAR studies on various piperazine derivatives, several key structural descriptors have been identified as being crucial for their biological activity. nih.govnih.gov These descriptors provide insights into the physicochemical properties that govern the interaction of these compounds with their biological targets.

For a series of aryl alkanol piperazine derivatives with antidepressant activity, descriptors influencing 5-hydroxytryptamine (5-HT) reuptake inhibition included atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electrotopological state indices (S_sssCH). nih.gov For noradrenaline (NA) reuptake inhibition, the highest occupied molecular orbital (HOMO) energy, principal moment of inertia (PMI-mag), and shadow indices were found to be important. nih.gov

In other studies on piperine (B192125) analogs, descriptors such as the partial negative surface area and the heat of formation have been shown to be critical for inhibitory activity. nih.gov The piperazine moiety itself is recognized as a versatile scaffold that can be modified to enhance target affinity and specificity due to its ability to form hydrogen bonds and its structural rigidity. nih.gov

Table 2: Key Structural Descriptors Identified in QSAR Studies of Piperazine Analogues

| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity (based on analogue studies) |

| Electronic | HOMO Energy | Modulates the compound's ability to donate electrons in interactions. nih.gov |

| Topological | Atom-type counts (e.g., Atype_C_6) | Reflects the presence of specific structural motifs important for binding. nih.gov |

| Steric/Shape | Shadow Indices (e.g., Shadow-XZ) | Describes the 2D projection of the molecule, influencing receptor fit. nih.gov |

| Quantum Chemical | Partial Negative Surface Area | Indicates regions prone to electrostatic interactions. nih.gov |

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule and its binding conformation. nih.gov |

Prediction of ADME-Related Properties (Computational, In Silico)

The success of a drug candidate is not only determined by its efficacy but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods provide a rapid and cost-effective way to predict these properties for compounds like this compound, helping to identify potential liabilities early in the drug discovery pipeline.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental properties that influence a drug's absorption and distribution. For this compound, these properties can be predicted using various computational models.

Several algorithms, such as XLogP3 and those based on atomic contributions, can calculate theoretical logP values. For a similar compound, (2S)-1-(furan-2-yl)-1-piperazin-1-ylbutan-2-ol, a computed XLogP3 value of 0.5 was reported, suggesting a relatively hydrophilic character. nih.gov The lipophilicity of antidepressants, a class to which some piperazine derivatives belong, has been extensively studied, and QSAR models have been developed to correlate structural descriptors with lipophilicity. researchgate.net

Aqueous solubility can also be predicted using models that take into account various molecular descriptors. The presence of the hydroxyl and piperazine groups in this compound, which can act as hydrogen bond donors and acceptors, is expected to contribute favorably to its aqueous solubility.

Table 3: Predicted Physicochemical Properties of this compound and Related Analogues

| Compound | Predicted Property | Method/Software | Predicted Value | Reference |

| This compound | Molecular Weight | --- | 158.24 g/mol | sigmaaldrich.com |

| (2S)-1-(furan-2-yl)-1-piperazin-1-ylbutan-2-ol | XLogP3 | PubChem | 0.5 | nih.gov |

| 1-(Piperidin-1-yl)butan-2-ol | LogP | ChemScene | 1.2432 | chemscene.com |

| 4′-(Piperazin-1-yl)benzanilides (analogues) | LogP | In silico calculation | 3.26 to 6.10 | mdpi.com |

The ability of a compound to permeate biological membranes, including the blood-brain barrier (BBB), is crucial for its therapeutic action, especially for drugs targeting the central nervous system (CNS). Various in silico models have been developed to predict these permeability properties. nih.govnih.govarxiv.orgarxiv.org

These models often employ machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), trained on large datasets of compounds with experimentally determined permeability values. nih.govnih.gov The models use molecular descriptors, including molecular weight, polar surface area (PSA), hydrogen bond donors and acceptors, and lipophilicity, to predict the likelihood of a compound crossing the BBB, often expressed as the logBB value (logarithm of the brain-to-blood concentration ratio). nih.gov

Computational Approaches to Metabolic Stability (Enzyme-Substrate Interactions)

The primary enzymes responsible for the metabolism of a vast majority of drugs are the cytochrome P450 (CYP) family of heme-containing monooxygenases. psu.edumdpi.com These enzymes, particularly isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, catalyze a variety of oxidative reactions that functionalize xenobiotics, preparing them for excretion. mdpi.comnih.gov For piperazine-containing compounds, common metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation of the piperazine ring or its substituents.

Computational approaches to predicting metabolic stability primarily focus on modeling the interactions between a potential drug molecule (substrate) and the active site of metabolic enzymes like CYPs. These methods aim to identify the most likely sites of metabolism (SOMs) on the molecule and to estimate the rate at which these metabolic reactions will occur.

Key computational techniques employed in this area include:

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to calculate the activation energies for the abstraction of hydrogen atoms or the formation of oxidized intermediates at different positions on the substrate molecule. psu.edu Lower activation energies suggest a site is more susceptible to metabolism.

Molecular Docking: This technique predicts the preferred binding orientation of a substrate within the enzyme's active site. nih.gov A successful docking pose places a susceptible atomic site in close proximity to the reactive heme iron of the CYP enzyme, indicating a high likelihood of metabolism at that position.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, allowing for the assessment of the stability of binding poses and the accessibility of different parts of the molecule to the catalytic center of the enzyme. acs.org

Machine Learning Models: Techniques like Support Vector Machines (SVM) and other machine learning algorithms can be trained on datasets of compounds with known metabolic stability (e.g., half-life in human liver microsomes) to build predictive models. plos.orgnih.gov These models use molecular descriptors to correlate a compound's structure with its metabolic fate.

For this compound and its analogues, computational models would typically be used to assess the reactivity of various C-H and N-H bonds. The secondary alcohol in the butanol chain, the hydrogens on the piperazine ring, and the hydrogens on the ethyl group are all potential sites for oxidation by CYP enzymes.

The following table illustrates the type of data that would be generated from a computational study on the metabolic stability of this compound, predicting its interaction with a major metabolic enzyme like CYP3A4.

| Potential Site of Metabolism (Atom) | Predicted Binding Energy (kcal/mol) | Distance to Heme Iron (Å) | Predicted Activation Energy (kcal/mol) | Predicted Metabolic Rank |

| Butan-2-ol C2-H | -8.5 | 4.2 | 15.8 | 1 |

| Piperazine N4-H | -8.2 | 4.8 | 17.1 | 2 |

| Butan-1-yl C1-H | -7.9 | 5.5 | 18.5 | 3 |

| Piperazine C2/C6-H | -7.5 | 6.1 | 19.2 | 4 |

This table is a representative example based on computational studies of similar piperazine derivatives and does not represent actual experimental data for this compound.

In this illustrative table, the C-H bond at the C2 position of the butanol group is predicted to be the most likely site of metabolism, having the most favorable binding energy, a close proximity to the catalytic heme iron, and the lowest activation energy for hydrogen abstraction. Such predictions are invaluable for medicinal chemists, who can then modify the lead compound at the predicted site of metabolism to enhance its stability. researchgate.net For instance, replacing a hydrogen atom with a fluorine atom at a metabolically labile site is a common strategy to block metabolism and improve the half-life of a drug candidate. plos.org

By integrating these computational approaches, researchers can build a comprehensive understanding of the likely metabolic pathways for this compound and its analogues, enabling a more efficient and informed drug design process. acs.org

Analytical and Spectroscopic Characterization of 2s 1 Piperazin 1 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to assign each proton and carbon atom to its specific position in the molecule, confirm the connectivity between atoms, and determine the three-dimensional arrangement, or stereochemistry.

The expected chemical shifts are based on established values for similar structural motifs, such as butan-2-ol and N-substituted piperazines. docbrown.infodocbrown.info The protons on the piperazine (B1678402) ring often show complex splitting patterns due to their chemical and magnetic non-equivalence. The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets, and their signals can be confirmed by D₂O exchange experiments. docbrown.info

Table 1: Predicted ¹H-NMR Chemical Shifts for (2S)-1-(piperazin-1-yl)butan-2-ol Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' (CH₃) | ~0.9 | Triplet | 3H |

| H-2' (CH₂) | ~1.4 - 1.6 | Multiplet | 2H |

| H-3' (CH-OH) | ~3.6 - 3.8 | Multiplet | 1H |

| H-4' (CH₂-N) | ~2.3 - 2.5 | Multiplet | 2H |

| Piperazine H (ring) | ~2.4 - 2.9 | Multiplet | 8H |

| OH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (CH₃) | ~10.0 |

| C-2' (CH₂) | ~32.0 |

| C-3' (CH-OH) | ~69.0 |

| C-4' (CH₂-N) | ~63.0 |

While 1D-NMR provides chemical shifts, 2D-NMR experiments are crucial for establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbons. For this compound, COSY would show correlations between the H-1' methyl protons and the H-2' methylene (B1212753) protons, between H-2' and the H-3' methine proton, and between H-3' and the H-4' methylene protons, thus confirming the butanol chain structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton's signal, as detailed in the tables above. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the H-4' protons to the carbon atoms of the piperazine ring, confirming the attachment point of the butanol side chain to the piperazine nitrogen. researchgate.net

The absolute stereochemistry at the C-3' chiral center is a key feature of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons. researchgate.netacs.org By analyzing the cross-peaks in a NOESY/ROESY spectrum, it is possible to confirm the relative stereochemistry of substituents around the chiral center. science.govsemanticscholar.org For a pure enantiomer like this compound, these techniques would be used to confirm the conformation of the butanol side chain relative to the piperazine ring, although determining the absolute (S) configuration requires comparison with a known standard or theoretical calculations. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. rsc.orgherbmedpharmacol.com For this compound, with a molecular formula of C₈H₁₈N₂O, the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Calculated Exact Mass [M] | 158.14191 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a fingerprint for the molecule and provides valuable structural information. docbrown.info

For this compound, key fragmentation pathways would likely include:

Cleavage of the C-C bond alpha to the hydroxyl group: This would lead to the formation of a stable fragment ion by loss of an ethyl group (m/z 29) or a propyl group containing the hydroxyl function.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentation, leading to several smaller amine-containing fragment ions.

Loss of the butanol side chain: Cleavage of the bond between the piperazine nitrogen and the C-4' carbon of the side chain would result in an ion corresponding to the protonated piperazine (m/z 87) and a neutral butanol fragment.

Analysis of these specific fragments allows for the confirmation of the different structural units of the molecule and their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods are crucial for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the specific vibrational frequencies of its constituent bonds. While a fully assigned experimental spectrum for this specific molecule is not publicly available, the expected vibrational modes can be predicted based on the analysis of its functional groups: the secondary alcohol, the piperazine ring, and the alkyl backbone.

The secondary alcohol group (-CH(OH)-) is expected to produce a prominent, broad absorption band in the IR spectrum in the region of 3550-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. docbrown.info The corresponding C-O stretching vibration should appear in the fingerprint region, typically between 1100-1000 cm⁻¹.

The piperazine ring, a saturated heterocycle, exhibits several characteristic vibrations. The N-H stretching of the secondary amine within the piperazine ring is expected to appear in the IR spectrum around 3350-3250 cm⁻¹. C-H stretching vibrations of the methylene (CH₂) groups in both the piperazine ring and the butyl chain are anticipated in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the tertiary and secondary amines of the piperazine ring typically occur in the 1250-1020 cm⁻¹ range. researchgate.net Bending vibrations for CH₂ groups (scissoring) are expected around 1485-1445 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl chain and piperazine ring are expected to produce strong signals. The symmetric C-N stretching of the piperazine ring would also be Raman active. researchgate.net

A summary of the expected key vibrational frequencies for this compound is provided in the table below.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Alcohol | O-H stretch (H-bonded) | 3550 - 3200 (broad, strong) | Weak |

| Alcohol | C-O stretch | 1100 - 1000 (strong) | Medium |

| Piperazine | N-H stretch | 3350 - 3250 (medium) | Medium |

| Alkyl/Piperazine | C-H stretch | 3000 - 2850 (strong) | Strong |

| Piperazine/Alkyl | CH₂ bend (scissoring) | 1485 - 1445 (medium) | Medium |

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical spectroscopic techniques are indispensable for characterizing chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light to provide information on enantiomeric purity and absolute configuration.

Optical Rotation Measurements

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). It is a fundamental property of enantiomers, with each enantiomer of a chiral compound rotating light by an equal magnitude but in opposite directions. The this compound, being a single enantiomer, is expected to be optically active.

The specific rotation, [α], is a standardized value that would be determined experimentally by measuring the observed rotation under defined conditions of concentration, path length, solvent, and temperature. A non-zero measured optical rotation would confirm the chiral nature of the sample and that one enantiomer is in excess. The sign of the rotation (+ or -) is a physical characteristic of the (2S)-enantiomer under the specific measurement conditions but does not directly reveal the 'S' or 'R' configuration without comparison to a known standard or theoretical calculations. The magnitude of the specific rotation is directly proportional to the enantiomeric purity of the sample.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical arrangement of atoms and is a powerful tool for determining the absolute configuration of a chiral center.

For this compound, a CD spectrum would be obtained, showing positive or negative peaks (Cotton effects) at the wavelengths of its chromophores' electronic absorptions. While the alcohol and amine groups themselves are weak chromophores in the accessible UV region, they influence the electronic environment of the molecule. The absolute configuration can be definitively assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for the known (S)-configuration. Modern quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), have become reliable methods for predicting CD spectra. researchgate.net A good match between the experimental and the calculated spectrum for the (S)-isomer would provide unambiguous confirmation of the absolute configuration of this compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of a sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for separating enantiomers and determining the enantiomeric excess of chiral compounds like this compound. nih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times for the two enantiomers.

For the separation of chiral amines and alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. A typical approach would involve dissolving the sample in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), for normal-phase chromatography. mdpi.com The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve the peak shape and resolution of basic compounds like piperazine derivatives.

By running a sample of racemic 1-(piperazin-1-yl)butan-2-ol, a method can be developed that shows two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. Once the method is established, a sample of this compound can be analyzed. The chemical purity is determined from the total peak area of the compound relative to any impurity peaks. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers. For an enantiomerically pure sample of this compound, only one peak corresponding to the S-enantiomer should be observed.

Table 2: Representative HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers. |

Applications of 2s 1 Piperazin 1 Yl Butan 2 Ol As a Chiral Building Block and Ligand in Chemical Synthesis

Role as a Chiral Ligand in Asymmetric Catalysis

The inherent chirality and the presence of multiple coordination sites (two nitrogen atoms and one oxygen atom) make (2S)-1-(piperazin-1-yl)butan-2-ol an attractive candidate for the development of chiral ligands for asymmetric catalysis. Derivatization of this core structure can lead to a variety of ligands with tunable steric and electronic properties, suitable for a range of enantioselective transformations.

Enantioselective Additions and Cycloadditions

The development of chiral ligands that can effectively control the stereochemical outcome of addition and cycloaddition reactions is a cornerstone of modern organic synthesis. Piperazine (B1678402) derivatives, in general, have been utilized in various asymmetric transformations. For instance, iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes has been successfully performed using N-substituted piperazines as nucleophiles in the presence of chiral bisphosphine ligands, affording products in high yields and moderate enantioselectivities. mdpi.com This highlights the compatibility of the piperazine moiety in such catalytic systems.

While direct application of this compound as a primary ligand in these reactions is not extensively documented, its structure is primed for modification into more complex ligands. The synthesis of chiral piperazine derivatives is crucial for drug discovery and the development of new catalysts. google.com Hetero-Diels-Alder reactions have been employed to synthesize piperazine derivatives, demonstrating a pathway to six-membered heterocyclic structures that are core to many bioactive molecules and ligands. bohrium.comacs.org For example, a cyclic dipeptide based on a diketopiperazine structure has been used as a chiral ligand in copper-catalyzed asymmetric Diels-Alder reactions. researchgate.net Furthermore, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols has led to the synthesis of related chiral 1,3-aminoalcohols, such as (S)-1-phenyl-3-(4-phenylpiperazin-1-yl)butan-2-ol, in good yield. dicp.ac.cn These examples underscore the potential of ligands derived from the this compound scaffold to influence the stereochemical course of additions and cycloadditions.

Asymmetric Hydrogenation and Oxidation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and the design of effective chiral ligands is paramount. nih.govacs.org The piperazine scaffold is a component of many important pharmaceuticals, and developing efficient methods to produce carbon-substituted chiral piperazines is an active area of research. rsc.org A significant approach to this is the asymmetric hydrogenation of pyrazine (B50134) precursors. acs.org For example, the asymmetric hydrogenation of 5,6-dihydropyrazin-2-ones has been achieved with good yields and moderate to good enantioselectivities using a phosphine-oxazoline RuPHOX ligand, producing chiral piperazin-2-ones. acs.org

The development of chiral P,N,N-ligands has shown great utility in asymmetric hydrogenation, with numerous ligands based on ferrocene, phenethylamine, and spiro backbones being synthesized. researchgate.net These ligands, featuring coordinating groups like aminopyridine or imidazole, have been successful in hydrogenations catalyzed by ruthenium, iridium, manganese, or cobalt. researchgate.net Given that this compound contains both nitrogen and oxygen donor atoms, it serves as an excellent starting point for the synthesis of such multidentate chiral ligands. The functional handles on the molecule allow for the introduction of phosphine (B1218219) groups or other coordinating moieties to create novel ligand architectures for asymmetric hydrogenation and oxidation reactions. While direct use in asymmetric oxidation is less reported, the structural motifs are suitable for creating ligands for reactions like asymmetric epoxidation, similar to how salen ligands are used with manganese. nih.gov

Development of Novel Catalyst Systems Utilizing this compound Derivatives

The true potential of this compound lies in its use as a chiral building block for more elaborate catalyst systems. The piperazine ring and the butan-2-ol side chain offer multiple points for chemical modification, allowing for the creation of a diverse library of chiral ligands. researchgate.net

The synthesis of derivatives of this scaffold is well-established in the context of medicinal chemistry, providing a blueprint for ligand development. For example, the synthesis of (R)- and (S)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol has been reported, demonstrating selective functionalization of the piperazine nitrogen. researchgate.net This modification is a key step in creating ligands where one nitrogen atom is part of the coordination sphere of a metal catalyst, while the other can be used for further derivatization or to influence the secondary coordination sphere. Other synthetic efforts have produced a variety of N-substituted piperazine derivatives with potential therapeutic activities. researchgate.netacs.orgresearchgate.net These synthetic strategies can be directly adapted to create novel chiral ligands for asymmetric catalysis. For instance, the hydroxyl group can be converted into a phosphine, ether, or other coordinating group, while the secondary amine of the piperazine can be acylated, alkylated, or incorporated into a larger chelating system.

The following table showcases examples of how the piperazine butanol scaffold has been derivatized, illustrating the synthetic handles available for catalyst design.

| Derivative Structure | Synthetic Modification | Potential Application in Catalysis | Reference |

| (R)- and (S)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol | N-arylation of the piperazine ring | Precursor for bidentate or tridentate ligands | researchgate.net |

| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl/1-yl)-1- researchgate.netresearchgate.netCurrent time information in Bangalore, IN.-triazol-1-yl-butan-2-ol | Complex derivatization at the piperazine nitrogen | Scaffold for multifunctional catalysts | researchgate.net |

| 1-Benzhydryl-piperazine derivatives | N-alkylation with a bulky group | Introduction of specific steric hindrance in a ligand | acs.org |

Scaffold for the Development of New Synthetic Reagents

Beyond catalysis, the unique chiral structure of this compound makes it a valuable scaffold for creating other types of synthetic reagents, such as those used for chiral resolution and the construction of complex molecular architectures.

Design of Chiral Resolving Agents

Optical resolution is a fundamental technique for obtaining enantiomerically pure compounds. researchgate.net This process often relies on the use of a chiral resolving agent to form diastereomeric pairs that can be separated by physical means, such as crystallization. researchgate.netgoogle.com A good resolving agent should be enantiomerically pure, readily available, and able to form stable, easily separable diastereomeric adducts with the target racemate.

This compound possesses key features that make it a promising candidate for a chiral resolving agent. It has a basic piperazine moiety capable of forming salts with acidic racemic compounds. Additionally, the hydroxyl group can form esters or other covalent adducts with suitable racemic partners. The inherent chirality of the molecule ensures that these adducts will be diastereomeric. While specific studies detailing the use of this compound as a resolving agent are not prevalent, the principle is well-established with similar molecules. For example, chiral amino alcohols are widely used as resolving agents and chiral auxiliaries in organic synthesis. researchgate.net The resolution of racemic piperazine derivatives themselves is also a significant area of research, often employing chiral acids to form diastereomeric salts. google.com Given its structural characteristics, this compound could be effectively employed to resolve racemic acids, aldehydes, or ketones through the formation of diastereomeric salts or imines, respectively.

Formation of Macrocyclic Structures and Cryptands

Macrocyclic compounds, such as crown ethers and cryptands, are of great interest due to their ability to selectively bind ions and small molecules. google.comresearchgate.net The piperazine unit is a common and highly effective building block in the synthesis of these complex structures due to its conformational properties and the divergent orientation of its nitrogen lone pairs. mdpi.com

The synthesis of macrocycles and cryptands often involves the reaction of diamines with dihalides or other bifunctional electrophiles. researchgate.net this compound, being a chiral diamine derivative, is an ideal component for constructing chiral macrocycles and cryptands. The two nitrogen atoms of the piperazine ring can serve as the points of connection to build the macrocyclic framework. The chiral butan-2-ol side chain imparts chirality to the entire macrostructure, which can be crucial for applications in enantioselective recognition, sensing, or catalysis.

Several methods exist for the preparation of cryptands, some of which are one-step processes that can make these molecules more accessible for various applications. researchgate.net Research has demonstrated the synthesis of piperazine-containing macrocycles and their transition metal complexes, highlighting their rich coordination chemistry. mdpi.com The incorporation of a piperazine ring into a cryptand structure, creating an analogue of the well-known [2.2.2]cryptand, has also been explored, with studies predicting its ion selectivity. dicp.ac.cn The presence of the this compound unit would introduce a stereocenter, potentially leading to novel host-guest chemistry and enantioselective binding properties.

Precursor for Advanced Organic Materials

The unique structural features of this compound, namely the presence of a stereogenic center, a secondary alcohol, and a piperazine ring with two secondary amine groups, make it a promising candidate for the synthesis of complex, functional organic materials. These functional groups provide multiple reactive sites for polymerization and for establishing non-covalent interactions, which are fundamental to the construction of advanced materials.

Use in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, to form well-defined, larger-scale structures. The functional groups present in this compound are ideally suited for directing such self-assembly processes.